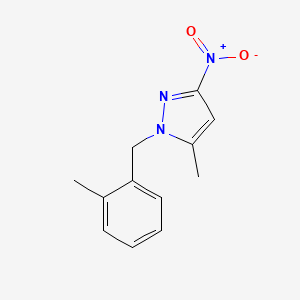

N-(3-nitrophenyl)morpholine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “N-(3-nitrophenyl)morpholine-4-carboxamide” and similar compounds is a topic of ongoing research. For example, the synthesis of pyrrolidine compounds, which are related to morpholine compounds, has been discussed in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

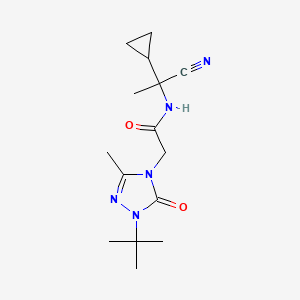

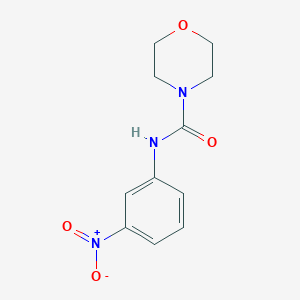

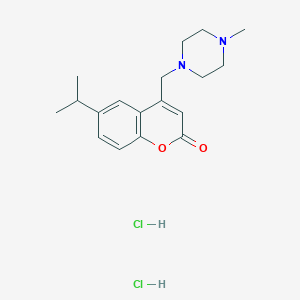

The molecular structure of “this compound” is characterized by a morpholine ring, which is a six-membered ring containing nitrogen and oxygen atoms. The morpholine ring is attached to a nitrophenyl group and a carboxamide group.Scientific Research Applications

Synthesis and Biological Activity

N-(3-nitrophenyl)morpholine-4-carboxamide derivatives exhibit significant roles as intermediates in the synthesis of biologically active compounds. These derivatives have been utilized in the synthesis of various compounds with potential biological activities. For instance, some derivatives have exhibited potential as small molecule inhibitors, playing an essential role in anticancer studies. Such derivatives have shown biological activity, indicating their significance in the development of new therapeutic agents. The synthesis process often involves steps like rearrangement, condensation, and nucleophilic substitution reactions, indicating the complexity and the importance of precise synthesis methods to achieve the desired biological activities (Wang et al., 2016).

Antitumor Activity

Compounds synthesized from this compound have been studied for their antitumor properties. These compounds have shown distinct inhibitory capacity against the proliferation of cancer cell lines, such as A549 and BGC-823. The crystal structures of these compounds have been determined, and their inhibitory effects on cancer cell growth have been a focus of research, indicating their potential use in cancer treatment and the importance of understanding their crystal structures and synthesis processes (Ji et al., 2018).

Crystal Structure and Biological Activity

The crystal structure and biological activity of derivatives of this compound have also been extensively studied. The distinct effective inhibition on the proliferation of cancer cell lines by these compounds highlights their therapeutic potential. Understanding the crystal structure is crucial for elucidating the mechanism of action and optimizing the biological activity of these compounds (Lu et al., 2017).

Future Directions

The future directions for research on “N-(3-nitrophenyl)morpholine-4-carboxamide” and related compounds could involve further exploration of their synthesis, analysis of their molecular structure, investigation of their chemical reactions, elucidation of their mechanism of action, determination of their physical and chemical properties, and assessment of their safety and hazards. This could lead to the development of new compounds with different biological profiles .

Properties

IUPAC Name |

N-(3-nitrophenyl)morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-11(13-4-6-18-7-5-13)12-9-2-1-3-10(8-9)14(16)17/h1-3,8H,4-7H2,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSMQQFYGBYQMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2809028.png)

![2-[(4-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2809029.png)

![Ethyl 1-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2809033.png)

![1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol](/img/structure/B2809037.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-cyclopentylacetamide](/img/structure/B2809041.png)